(2Z)-2-{[(2,4-difluorophenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-{[(2,4-difluorophenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile is an organic compound characterized by the presence of a difluorophenyl group, an amino group, a dimethylpropanoyl group, and a prop-2-enenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-{[(2,4-difluorophenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile typically involves the following steps:
Formation of the difluorophenylamine intermediate: This step involves the reaction of 2,4-difluoronitrobenzene with a suitable reducing agent, such as iron powder in the presence of hydrochloric acid, to yield 2,4-difluoroaniline.
Acylation: The 2,4-difluoroaniline is then acylated using 2,2-dimethylpropanoyl chloride in the presence of a base, such as triethylamine, to form the corresponding amide.
Formation of the enenitrile moiety: The final step involves the reaction of the amide with a suitable reagent, such as phosphorus oxychloride, to introduce the prop-2-enenitrile group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-{[(2,4-difluorophenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted difluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-{[(2,4-difluorophenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with improved efficacy and selectivity. Research is ongoing to explore its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (2Z)-2-{[(2,4-difluorophenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluorophenyl group can enhance binding affinity and selectivity, while the enenitrile moiety can participate in covalent interactions with target proteins.
Comparison with Similar Compounds
Similar Compounds
- 3-((2,4-Dichlorophenyl)amino)-2-(2,2-dimethylpropanoyl)prop-2-enenitrile
- 3-((2,4-Dibromophenyl)amino)-2-(2,2-dimethylpropanoyl)prop-2-enenitrile
- 3-((2,4-Dimethylphenyl)amino)-2-(2,2-dimethylpropanoyl)prop-2-enenitrile
Uniqueness
Compared to similar compounds, (2Z)-2-{[(2,4-difluorophenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile is unique due to the presence of fluorine atoms in the phenyl ring Fluorine atoms can significantly influence the compound’s chemical properties, such as its reactivity, stability, and biological activity
Properties
IUPAC Name |
(2Z)-2-[(2,4-difluoroanilino)methylidene]-4,4-dimethyl-3-oxopentanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2O/c1-14(2,3)13(19)9(7-17)8-18-12-5-4-10(15)6-11(12)16/h4-6,8,18H,1-3H3/b9-8- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GREVDAHPDOXKBZ-HJWRWDBZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CNC1=C(C=C(C=C1)F)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C\NC1=C(C=C(C=C1)F)F)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.